molecular formula C10H13F2N B13256378 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Cat. No.: B13256378
M. Wt: 185.21 g/mol
InChI Key: DLJIDWFDHWTCHX-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the reduction of the intermediate imine to the desired amine product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone
  • 2,6-Difluorobenzylamine
  • 2,6-Difluorophenylacetic acid

Comparison: 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both difluorophenyl and methylpropan-1-amine groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13F2N/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3

InChI Key

DLJIDWFDHWTCHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC=C1F)F)N

Origin of Product

United States

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